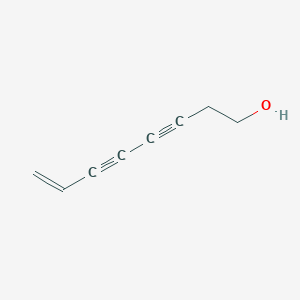
Oct-7-en-3,5-diyn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oct-7-en-3,5-diyn-1-ol is an organic compound with the molecular formula C₈H₈O. It is characterized by the presence of an octene chain with two triple bonds (diyn) and a hydroxyl group (ol) at the first carbon. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oct-7-en-3,5-diyn-1-ol typically involves the use of alkyne and alkene precursors. One common method is the coupling of 1-hexyne with propargyl alcohol under specific conditions to form the desired product. The reaction often requires a palladium catalyst and a base such as triethylamine to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Oct-7-en-3,5-diyn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often employed.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides or other substituted compounds.
Scientific Research Applications
Oct-7-en-3,5-diyn-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Oct-7-en-3,5-diyn-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes. For example, its ability to undergo oxidation and reduction reactions can modulate the activity of enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
7-Nonene-3,5-diyn-1-ol: Similar structure with a nonene chain instead of an octene chain.
1-Octen-3-ol: Contains a single double bond and a hydroxyl group but lacks the triple bonds.
Uniqueness
Oct-7-en-3,5-diyn-1-ol is unique due to its combination of double and triple bonds along with a hydroxyl group. This structural arrangement imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
114020-45-0 |
|---|---|
Molecular Formula |
C8H8O |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
oct-7-en-3,5-diyn-1-ol |
InChI |
InChI=1S/C8H8O/c1-2-3-4-5-6-7-8-9/h2,9H,1,7-8H2 |
InChI Key |
AGWFAJXETXIOEE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC#CC#CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


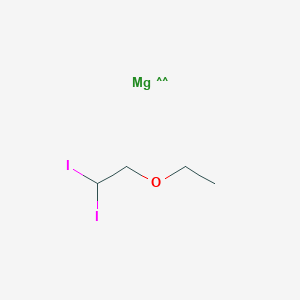
![4,5-Dihydroxy-1-{[2-(2-hydroxyethoxy)ethoxy]methyl}imidazolidin-2-one](/img/structure/B14302168.png)
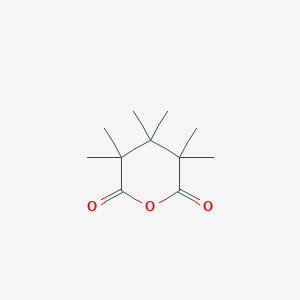
![4-Decyl-4'-[(6-methyloctyl)oxy]-1,1'-biphenyl](/img/structure/B14302179.png)

![N-[(2-Ethenyl-4,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14302194.png)
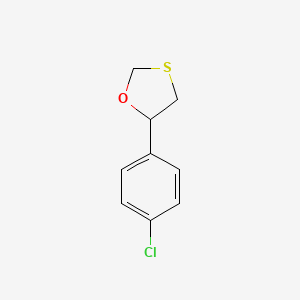
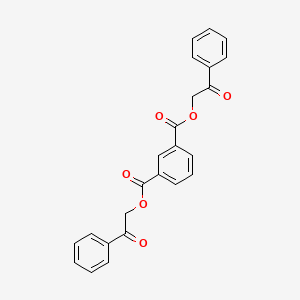
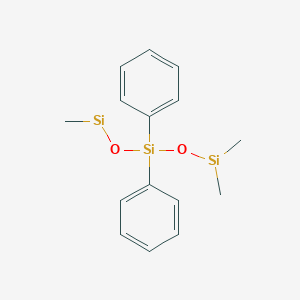

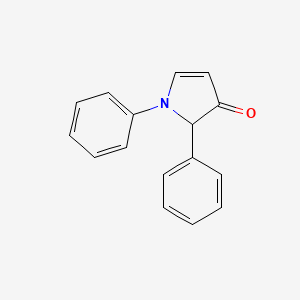
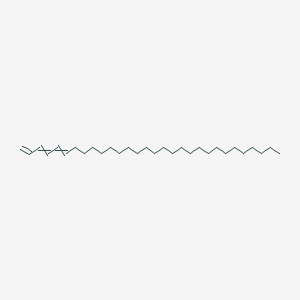

![2-(4-Methylphenyl)[1,3]selenazolo[5,4-b]pyridine](/img/structure/B14302253.png)
